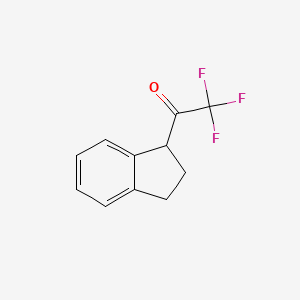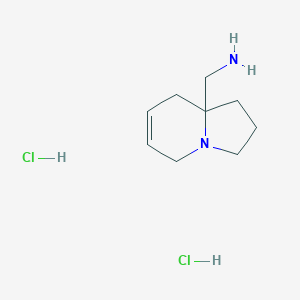![molecular formula C11H11NO2 B13517473 (10aS)-1H,3H,5H,10H,10aH-[1,3]oxazolo[3,4-b]isoquinolin-3-one](/img/structure/B13517473.png)
(10aS)-1H,3H,5H,10H,10aH-[1,3]oxazolo[3,4-b]isoquinolin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(10aS)-1H,3H,5H,10H,10aH-[1,3]oxazolo[3,4-b]isoquinolin-3-one is a complex organic compound that belongs to the class of oxazoloisoquinolines This compound is characterized by its unique tricyclic structure, which includes an oxazole ring fused to an isoquinoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (10aS)-1H,3H,5H,10H,10aH-[1,3]oxazolo[3,4-b]isoquinolin-3-one can be achieved through several synthetic routes. One efficient method involves a one-pot convergent synthesis protocol using the Mitsunobu reaction followed by sequential cyclization. This method allows for the preparation of various tricyclic fused benzoxazinyl-oxazolidinones in good to excellent yields and high enantioselectivities .
Another reported method involves the Dess–Martin periodinane-mediated cascade cyclization of γ,δ-unsaturated urethanes, which provides moderate yields (36-50%) . Additionally, the synthesis can be achieved via n-BuLi mediated intramolecular cyclization reaction in linear synthetic routes (6-7 steps) .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: (10aS)-1H,3H,5H,10H,10aH-[1,3]oxazolo[3,4-b]isoquinolin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique structure allows it to participate in these reactions under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include Dess–Martin periodinane for oxidation reactions and n-BuLi for cyclization reactions. The Mitsunobu reaction, which involves the use of triphenylphosphine and diethyl azodicarboxylate, is also commonly employed .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Dess–Martin periodinane-mediated cascade cyclization yields tricyclic fused benzoxazinyl-oxazolidinones .
Applications De Recherche Scientifique
(10aS)-1H,3H,5H,10H,10aH-[1,3]oxazolo[3,4-b]isoquinolin-3-one has several scientific research applications, particularly in the fields of medicinal chemistry and materials science. The compound’s unique structure and reactivity make it a valuable scaffold for the development of bioactive molecules.
Chemistry: In chemistry, the compound is used as a building block for the synthesis of complex molecules
Biology and Medicine: In biology and medicine, this compound has shown potential as a scaffold for the development of antibacterial, anticoagulant, and antituberculosis agents . The compound’s ability to interact with biological targets makes it a promising candidate for drug discovery and development.
Industry: In industry, the compound’s unique properties make it suitable for use in the development of advanced materials. Its tricyclic structure and reactivity can be exploited to create materials with specific properties for various applications.
Mécanisme D'action
The mechanism of action of (10aS)-1H,3H,5H,10H,10aH-[1,3]oxazolo[3,4-b]isoquinolin-3-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to biological targets, such as enzymes and receptors, thereby modulating their activity.
Molecular Targets and Pathways: The specific molecular targets and pathways involved in the compound’s mechanism of action depend on its application. For example, in antibacterial applications, the compound may target bacterial enzymes involved in cell wall synthesis, leading to the inhibition of bacterial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (10aS)-1H,3H,5H,10H,10aH-[1,3]oxazolo[3,4-b]isoquinolin-3-one include other oxazoloisoquinolines and tricyclic fused benzoxazinyl-oxazolidinones. These compounds share similar structural features and reactivity, making them valuable scaffolds for the development of bioactive molecules.
Uniqueness: The uniqueness of this compound lies in its specific tricyclic structure, which provides a versatile framework for the development of new chemical entities. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C11H11NO2 |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
(10aS)-1,5,10,10a-tetrahydro-[1,3]oxazolo[3,4-b]isoquinolin-3-one |
InChI |
InChI=1S/C11H11NO2/c13-11-12-6-9-4-2-1-3-8(9)5-10(12)7-14-11/h1-4,10H,5-7H2/t10-/m0/s1 |
Clé InChI |
PQFFRQRPJFUMFO-JTQLQIEISA-N |
SMILES isomérique |
C1[C@H]2COC(=O)N2CC3=CC=CC=C31 |
SMILES canonique |
C1C2COC(=O)N2CC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


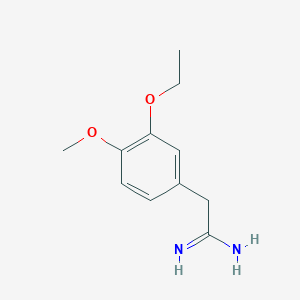


![rac-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide](/img/structure/B13517429.png)
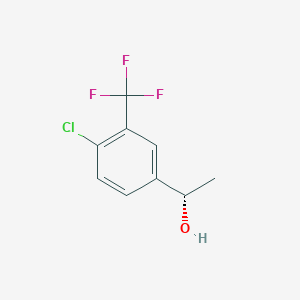

![1-[1-(2-Fluoroethyl)cyclobutyl]methanaminehydrochloride](/img/structure/B13517456.png)
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13517458.png)
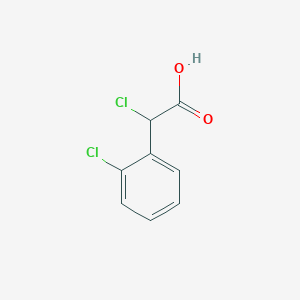
![2-Azaspiro[3.5]nonan-5-one](/img/structure/B13517478.png)
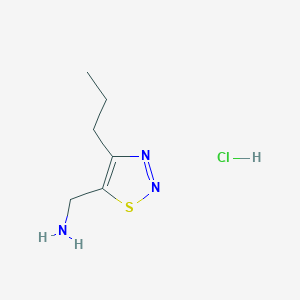
amino}-3-hydroxybutanoic acid](/img/structure/B13517484.png)
